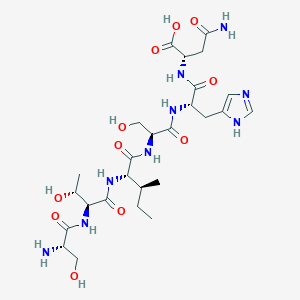
L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine is a peptide composed of six amino acids: serine, threonine, isoleucine, histidine, and asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives with protecting groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Scientific Research Applications
L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of biopharmaceuticals and as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-histidyl-L-threonyl-L-asparaginyl-L-isoleucyl-L-seryl-L: Another peptide with similar amino acid composition but different sequence.
Semaglutide: A peptide used in diabetes treatment, composed of a different sequence of amino acids.
Uniqueness
L-Seryl-L-threonyl-L-isoleucyl-L-seryl-L-histidyl-L-asparagine is unique due to its specific sequence, which imparts distinct biological properties. Its combination of amino acids allows it to interact with unique molecular targets, making it valuable for specific research and therapeutic applications.
Properties
CAS No. |
836597-44-5 |
|---|---|
Molecular Formula |
C26H43N9O11 |
Molecular Weight |
657.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H43N9O11/c1-4-11(2)19(34-25(44)20(12(3)38)35-21(40)14(27)8-36)24(43)33-17(9-37)23(42)31-15(5-13-7-29-10-30-13)22(41)32-16(26(45)46)6-18(28)39/h7,10-12,14-17,19-20,36-38H,4-6,8-9,27H2,1-3H3,(H2,28,39)(H,29,30)(H,31,42)(H,32,41)(H,33,43)(H,34,44)(H,35,40)(H,45,46)/t11-,12+,14-,15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
DSIRPYXEZVHMQL-XLCGZVTOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
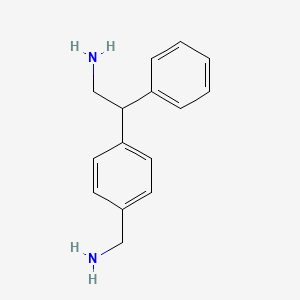

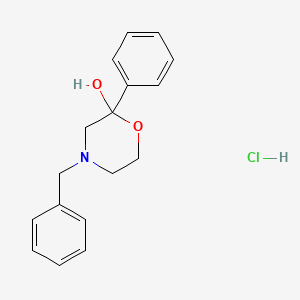
![methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14204303.png)

![2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-](/img/structure/B14204312.png)
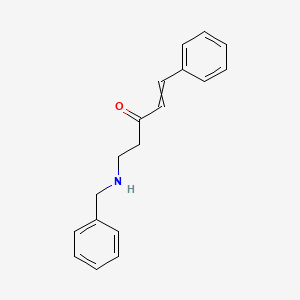
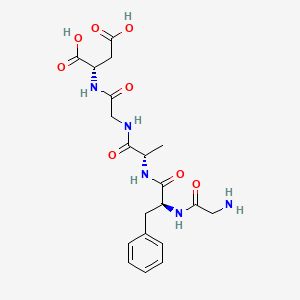
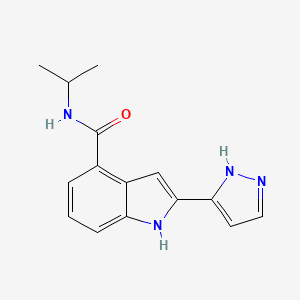
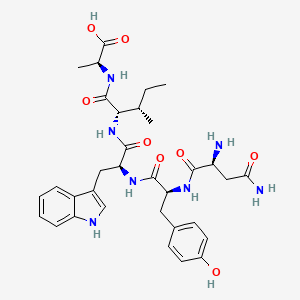
![4,4'-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2'-bipyridine](/img/structure/B14204329.png)
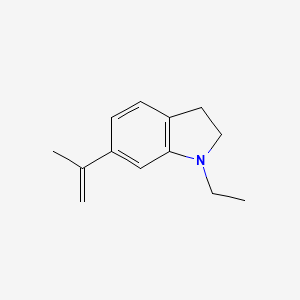
![Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]-](/img/structure/B14204344.png)
